Benzaldehyde, 4-(di-1H-pyrrol-2-ylmethyl)-
Overview
Description
4-(Di(1H-pyrrol-2-yl)methyl)benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a di(1H-pyrrol-2-yl)methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Di(1H-pyrrol-2-yl)methyl)benzaldehyde typically involves the condensation of benzaldehyde derivatives with pyrrole under acidic conditions. One common method involves the use of trifluoroacetic acid as a catalyst. The reaction is carried out at room temperature under an inert atmosphere to prevent oxidation . The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
4-(Di(1H-pyrrol-2-yl)methyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrrole rings can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: 4-(Di(1H-pyrrol-2-yl)methyl)benzoic acid.
Reduction: 4-(Di(1H-pyrrol-2-yl)methyl)benzyl alcohol.
Substitution: 4-(Di(1H-pyrrol-2-yl)methyl)-2-bromobenzaldehyde.
Scientific Research Applications
4-(Di(1H-pyrrol-2-yl)methyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-(Di(1H-pyrrol-2-yl)methyl)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The pyrrole rings can interact with proteins and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(1H-Benzimidazol-2-yl)benzaldehyde: Similar structure but with a benzimidazole ring instead of pyrrole.
2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde: Contains a pyrazole ring instead of pyrrole.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzaldehyde: Substituted with dimethylpyrrole instead of di(1H-pyrrol-2-yl)methyl.
Uniqueness
4-(Di(1H-pyrrol-2-yl)methyl)benzaldehyde is unique due to the presence of two pyrrole rings, which can enhance its reactivity and potential for forming complex structures. This makes it a valuable compound for various synthetic and research applications.
Biological Activity
Benzaldehyde, 4-(di-1H-pyrrol-2-ylmethyl)- is an organic compound featuring a benzaldehyde moiety with two di-1H-pyrrol-2-ylmethyl substituents. Its unique structure suggests significant potential in various biological applications, particularly in antimicrobial and anticancer domains. This article will explore the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.
Chemical Structure and Properties
The molecular formula of Benzaldehyde, 4-(di-1H-pyrrol-2-ylmethyl)- is CHNO, with a molecular weight of approximately 250.30 g/mol. The presence of pyrrole rings contributes to its reactivity and biological properties, making it a subject of interest in medicinal chemistry.
Interaction with Biological Targets
The compound's aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The pyrrole rings are known to interact with proteins and enzymes, modulating their activity. Specifically, Benzaldehyde, 4-(di-1H-pyrrol-2-ylmethyl)- has been shown to target:
- Enoyl ACP Reductase : Involved in fatty acid synthesis, crucial for bacterial cell wall formation.
- Dihydrofolate Reductase (DHFR) : A key enzyme in the folate pathway necessary for nucleotide synthesis.
These interactions suggest potential therapeutic applications against bacterial infections and cancer.
Antimicrobial Activity
Research indicates that Benzaldehyde, 4-(di-1H-pyrrol-2-ylmethyl)- exhibits significant antimicrobial properties. Preliminary studies have shown that compounds with similar structures can inhibit various enzymes involved in metabolic pathways crucial for bacterial survival.
Organism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.0039 mg/mL |
Escherichia coli | 0.025 mg/mL |
The above table summarizes the MIC values for selected pathogens, indicating strong antibacterial activity.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : Induces apoptosis in cancer cells.
- Inhibition of Oncogenic Pathways : Modulates signaling pathways involved in tumor growth.
In vitro studies have demonstrated that Benzaldehyde, 4-(di-1H-pyrrol-2-ylmethyl)- has an IC value lower than that of standard chemotherapeutics like doxorubicin against specific cancer cell lines.
Study on Antimicrobial Properties
A study published in MDPI evaluated a series of pyrrole derivatives for their antibacterial effectiveness against Gram-positive and Gram-negative bacteria. Benzaldehyde, 4-(di-1H-pyrrol-2-ylmethyl)- was included in the evaluation and showed promising results against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Study on Anticancer Properties
Another investigation focused on the compound's effect on breast cancer cell lines. The results indicated that treatment with Benzaldehyde, 4-(di-1H-pyrrol-2-ylmethyl)- led to a significant reduction in cell viability and induced apoptosis through caspase activation . This study highlights its potential as a lead compound for developing new anticancer therapies.
Properties
IUPAC Name |
4-[bis(1H-pyrrol-2-yl)methyl]benzaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c19-11-12-5-7-13(8-6-12)16(14-3-1-9-17-14)15-4-2-10-18-15/h1-11,16-18H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVADWGOKHUVMJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C(C2=CC=C(C=C2)C=O)C3=CC=CN3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00442163 | |
Record name | Benzaldehyde, 4-(di-1H-pyrrol-2-ylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00442163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
307930-48-9 | |
Record name | Benzaldehyde, 4-(di-1H-pyrrol-2-ylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00442163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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